molecular formula C7H15NO2 B6203459 (6,6-dimethylmorpholin-3-yl)methanol CAS No. 1639886-51-3

(6,6-dimethylmorpholin-3-yl)methanol

Cat. No.: B6203459
CAS No.: 1639886-51-3
M. Wt: 145.2
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Description

(6,6-Dimethylmorpholin-3-yl)methanol is a morpholine-derived compound featuring a methanol substituent at the 3-position and two methyl groups at the 6-position of the morpholine ring. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (exact mass: 145.1103) . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for constructing complex heterocyclic frameworks. Its stereoelectronic properties, influenced by the dimethyl-substituted morpholine core, make it valuable for modulating solubility, bioavailability, and target binding in drug discovery .

Properties

CAS No.

1639886-51-3

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the desired substituents. One common method involves the alkylation of morpholine with formaldehyde and a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,6-dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

(6,6-dimethylmorpholin-3-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of (6,6-dimethylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The morpholine ring structure may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine/Piperidine Cores

The following compounds share structural similarities with (6,6-dimethylmorpholin-3-yl)methanol, differing in substituents or core heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents/Features
This compound C₇H₁₅NO₂ 145.20 Morpholine -CH₂OH at C3; -CH₃ at C6
2-(5-Chloropyridin-2-yl)morpholine C₁₀H₁₁ClN₂O 210.66 Morpholine -Cl at pyridine C5; morpholine fused to pyridine
4-(1-Methylcyclopropyl)piperidine C₉H₁₇N 139.24 Piperidine -CH₃-cyclopropyl at C4
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 Pyrrolidine -CH₂OH at C3; -F at pyridine C6

Key Observations :

  • Morpholine vs. Piperidine/Pyrrolidine Cores: The morpholine ring (oxygen-containing) offers greater polarity and hydrogen-bonding capacity compared to piperidine or pyrrolidine, which may enhance aqueous solubility. For example, this compound has a calculated LogP of -0.21, suggesting moderate hydrophilicity, whereas piperidine derivatives like 4-(1-methylcyclopropyl)piperidine (LogP ~1.8) are more lipophilic .
  • Substituent Effects: The methanol group at C3 in this compound provides a site for further functionalization (e.g., esterification, oxidation). In contrast, halogenated analogues like 2-(5-chloropyridin-2-yl)morpholine prioritize electronic effects (e.g., electron-withdrawing -Cl) for modulating reactivity .

Functional Group Comparisons: Methanol-Containing Analogues

Compounds with methanol groups on heterocyclic scaffolds exhibit distinct physicochemical and synthetic behaviors:

a. Triazine-Phenylmethanol Derivatives (–2)

Examples:

  • [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e, C₂₂H₁₇ClN₄O₃)
  • [3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9f, C₂₆H₂₆N₄O₃)

Comparison :

  • Synthesis: Both 9e and 9f were synthesized via DIBAL-H reduction of methyl esters at -70°C, yielding quantitative methanol derivatives .
  • Applications: Triazine derivatives like 9e/9f are tailored for agrochemical or pharmaceutical applications due to their planar, electron-deficient cores, whereas morpholine-based methanol derivatives are optimized for CNS drug penetration .
b. Pyrrolidin-3-ylmethanol Derivatives ()

Example: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (C₁₀H₁₃FN₂O)

  • Structural Differences : The pyrrolidine ring (5-membered) introduces greater ring strain and conformational flexibility compared to the 6-membered morpholine.
  • Biological Relevance: Fluorine substitution enhances metabolic stability and bioavailability, a feature absent in this compound .

Physicochemical and Spectroscopic Properties

NMR Data Comparison :

  • This compound: Expected δ ~3.5–4.0 ppm for morpholine OCH₂ and CH₂OH protons (similar to 9f’s OCH₂ at δ 4.28 ppm) .
  • 9f (Triazine derivative) : Distinct aromatic proton signals (δ 6.95–7.52 ppm) and tert-butyl group (δ 1.31 ppm) .

Thermal Stability :

  • Morpholine derivatives generally exhibit higher melting points (e.g., 9f: 47–50°C) compared to pyrrolidine analogues due to stronger intermolecular hydrogen bonding .

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